Bis(cyanopropyl)dichlorosilane
Overview
Description
Butanenitrile, 4,4’-(dichlorosilylene)bis- is a chemical compound with the molecular formula C8H12Cl2N2Si and a molecular weight of 235.19 g/mol . It is also known by other names such as 4-[dichloro(3-cyanopropyl)silyl]butanenitrile and bis(3-cyanopropyl)dichlorosilane . This compound is characterized by the presence of two butanenitrile groups attached to a dichlorosilylene moiety.
Preparation Methods
The synthesis of Butanenitrile, 4,4’-(dichlorosilylene)bis- typically involves the reaction of dichlorosilane with butanenitrile under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Butanenitrile, 4,4’-(dichlorosilylene)bis- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichlorosilylene moiety can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and butanenitrile.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride .
Scientific Research Applications
Butanenitrile, 4,4’-(dichlorosilylene)bis- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butanenitrile, 4,4’-(dichlorosilylene)bis- involves its interaction with molecular targets through the silicon atom. The dichlorosilylene moiety can form strong bonds with various substrates, facilitating the formation of stable complexes . This property is exploited in catalysis and materials science, where the compound acts as a cross-linking agent or a catalyst precursor .
Comparison with Similar Compounds
Butanenitrile, 4,4’-(dichlorosilylene)bis- can be compared with other similar compounds such as:
Bis(trimethylsilyl)butanenitrile: This compound has trimethylsilyl groups instead of dichlorosilylene, resulting in different reactivity and applications.
Tetramethyldisiloxane: While it also contains silicon, its structure and properties differ significantly from Butanenitrile, 4,4’-(dichlorosilylene)bis- due to the presence of oxygen atoms.
The uniqueness of Butanenitrile, 4,4’-(dichlorosilylene)bis- lies in its ability to undergo diverse chemical reactions and its applications in various fields, making it a versatile compound in scientific research .
Properties
IUPAC Name |
4-[dichloro(3-cyanopropyl)silyl]butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2Si/c9-13(10,7-3-1-5-11)8-4-2-6-12/h1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFGRDOVEFUBES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C[Si](CCCC#N)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061452 | |
Record name | Butanenitrile, 4,4'-(dichlorosilylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-17-6 | |
Record name | 4,4′-(Dichlorosilylene)bis[butanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Dichlorosilylene)bis(butyronitrile) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanenitrile, 4,4'-(dichlorosilylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanenitrile, 4,4'-(dichlorosilylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(dichlorosilylene)bis(butyronitrile) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4'-(Dichlorosilylene)bis(butyronitrile) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64C88J7BU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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